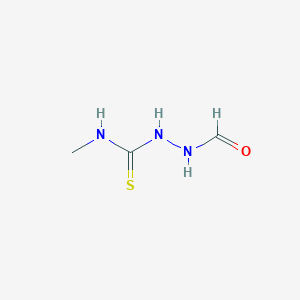

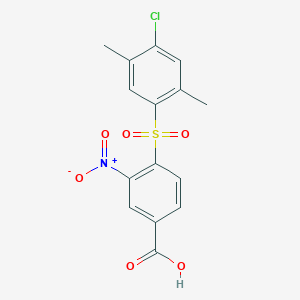

![molecular formula C22H20O2 B1621654 Oxirane, [(triphenylmethoxy)methyl]- CAS No. 69161-59-7](/img/structure/B1621654.png)

Oxirane, [(triphenylmethoxy)methyl]-

Overview

Description

Oxirane, [(triphenylmethoxy)methyl]-, also known as TPM or Trityl epoxy, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has been found to have numerous applications in different fields of study.

Scientific Research Applications

Chiroptical Spectroscopies

Oxirane derivatives are extensively used as benchmarks for chiroptical spectroscopies due to their small size and relative rigidity. These properties make them ideal for studying molecular structures, vibrational frequencies, and infrared intensities. High-level quantum-chemical calculations, such as coupled-cluster methods including single and double excitations with a perturbative treatment of triples (CCSD(T)), are employed to evaluate equilibrium structures and harmonic force fields .

Ring Expansion Reactions

The versatility of oxirane compounds is showcased in ring expansion reactions, which are pivotal in synthesizing larger heterocycles. Recent advances in this field have seen the development of various strategies, including insertions, cascades, and metal-catalyzed processes. These methods have enabled the creation of complex molecular architectures from simpler oxirane substrates .

Synthesis of β-Lactone

Oxiranes are key substrates in the synthesis of β-lactone, a compound with numerous pharmaceutical applications. The carbonylation of oxirane substrates, facilitated by bimetallic catalyst systems, is a significant reaction in this context. This process involves the coordination of oxirane to a metal catalyst, followed by CO insertion and the formation of β-lactone .

Infrared Spectroscopy

Oxirane compounds are also important in the field of infrared spectroscopy. Their molecular structure and vibrational frequencies provide valuable reference data for evaluating the accuracy of computational approaches rooted in density functional theory (DFT). This makes them essential for simulating fully anharmonic infrared spectra .

Hydrophilic Effects on Clathrate Hydrates

The hydrophilicity induced by oxirane groups has been studied for its effects on the thermodynamic stability of clathrate hydrates. Understanding how the chemical nature of additives influences the structure and stability of these hydrates is crucial for applications in areas like gas storage and transportation .

Computational Chemistry

In computational chemistry, oxirane derivatives serve as model compounds for testing the accuracy of theoretical methods. Their well-defined structures allow for the comparison of experimental data with theoretical predictions, thus validating various computational models .

Mechanism of Action

are three-membered cyclic ethers. They are highly reactive due to the ring strain and polarized carbon-oxygen bond, which makes them susceptible to attack by nucleophiles. This reactivity is often harnessed in organic synthesis. For example, oxiranes can react with amines to form amino alcohols, or with carboxylic acids to form esters .

properties

IUPAC Name |

2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392731, DTXSID90869789 | |

| Record name | (R)-trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxirane, [(triphenylmethoxy)methyl]- | |

CAS RN |

69161-59-7 | |

| Record name | (R)-trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide](/img/structure/B1621572.png)

![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate](/img/structure/B1621578.png)

![2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621580.png)

![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1621584.png)

![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)